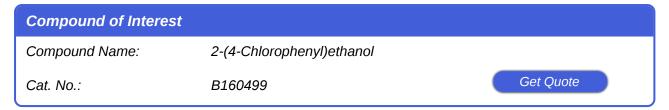


# 2-(4-Chlorophenyl)ethanol FT-IR characteristic absorption peaks

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An In-depth Technical Guide to the FT-IR Characteristic Absorption Peaks of **2-(4-Chlorophenyl)ethanol** 

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic characteristics of **2-(4-Chlorophenyl)ethanol**. The document details the principal absorption peaks, provides a standard experimental protocol for spectral acquisition, and outlines the analytical workflow.

## Molecular Structure and Expected Vibrational Modes

**2-(4-Chlorophenyl)ethanol** is an organic compound featuring a para-substituted benzene ring, a primary alcohol functional group, and a carbon-chlorine bond. The analysis of its FT-IR spectrum is based on the identification of vibrational modes associated with these specific structural features. The key functional groups and bond types that produce characteristic absorption peaks are:

- O-H group (Alcohol): Subject to hydrogen bonding, leading to a broad and intense absorption band.
- C-O group (Primary Alcohol): Stretching vibrations are characteristic of alcohols.



- Aromatic Ring (para-disubstituted): Involves C-H stretching, C=C in-ring stretching, and outof-plane C-H bending vibrations that are indicative of the substitution pattern.
- Aliphatic C-H group (Ethanol chain): Stretching and bending vibrations from the sp³ hybridized carbons.
- C-Cl group (Chlorophenyl): Stretching vibration for the carbon-chlorine bond.

## Data Presentation: Characteristic FT-IR Absorption Peaks

The following table summarizes the expected characteristic FT-IR absorption peaks for **2-(4-Chlorophenyl)ethanol**, compiled from established spectroscopic data for its constituent functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode	Functional Group Assignment
3550–3200	Strong, Broad	O-H Stretch (Hydrogen-bonded)	Primary Alcohol
3100–3000	Medium to Weak	C-H Stretch	Aromatic (sp <sup>2</sup> C-H)
3000–2850	Medium to Strong	C-H Stretch	Aliphatic (sp³ C-H)
1600–1585	Medium to Weak	C=C Stretch (in-ring)	Aromatic Ring
1500–1400	Medium to Strong	C=C Stretch (in-ring)	Aromatic Ring
1470–1450	Medium	C-H Bend (Scissoring)	Aliphatic (-CH <sub>2</sub> )
~1375	Medium	C-H Bend (Rocking)	Aliphatic (-CH₃ region, from ethyl chain)
1260–1050	Strong	C-O Stretch	Primary Alcohol
860–790	Strong	C-H Out-of-Plane Bend	para-Disubstituted Aromatic Ring
850–550	Medium to Strong	C-Cl Stretch	Aryl Halide



## **Experimental Protocol: FT-IR Spectral Acquisition**

This section details a standard methodology for obtaining the FT-IR spectrum of **2-(4-Chlorophenyl)ethanol** using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Objective: To acquire a high-quality FT-IR spectrum of liquid 2-(4-Chlorophenyl)ethanol.

#### Materials and Equipment:

- FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
- Sample of 2-(4-Chlorophenyl)ethanol (liquid).
- Dropper or pipette.
- Solvent for cleaning (e.g., isopropanol or ethanol).
- · Lint-free wipes.

#### Procedure:

- Instrument Preparation:
  - Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
  - Purge the sample compartment with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide.
- Background Spectrum Acquisition:
  - Ensure the ATR crystal surface is clean. Clean with a lint-free wipe soaked in isopropanol and allow it to dry completely.
  - Acquire a background spectrum. This measurement accounts for the absorbance of the atmosphere and the ATR crystal itself. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.



#### · Sample Application:

 Place a small drop of 2-(4-Chlorophenyl)ethanol onto the center of the ATR crystal, ensuring the crystal surface is fully covered. If the ATR unit has a pressure arm, lower it to ensure good contact between the sample and the crystal.

#### • Sample Spectrum Acquisition:

 Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

#### Data Processing and Analysis:

- Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
- Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.
- Correlate the observed peaks with the expected vibrational modes as detailed in the data table above.

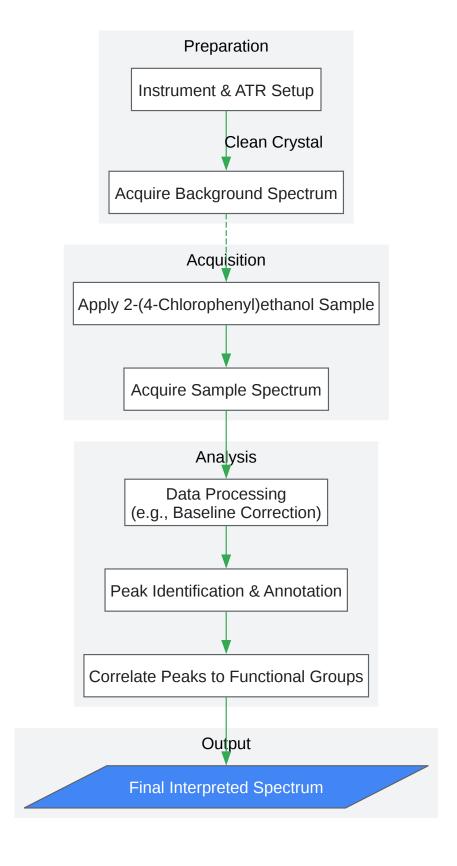
#### Cleaning:

 Thoroughly clean the ATR crystal surface with a solvent-moistened, lint-free wipe to remove all traces of the sample.

## **Visualization of Analytical Workflow**

The following diagram illustrates the logical workflow for the FT-IR analysis of **2-(4-Chlorophenyl)ethanol**.





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Caption: Logical workflow for FT-IR analysis of **2-(4-Chlorophenyl)ethanol**.



### **Interpretation of Characteristic Peaks**

- O-H Stretch (3550–3200 cm<sup>-1</sup>): The presence of a very broad and intense absorption band in this region is a definitive indicator of the hydroxyl (-OH) group.[1][2][3][4] The broadness is a result of intermolecular hydrogen bonding between alcohol molecules.[3][4]
- C-H Stretches (3100–2850 cm<sup>-1</sup>): Two distinct types of C-H stretching vibrations are expected. Weaker peaks just above 3000 cm<sup>-1</sup> are characteristic of the C-H bonds on the aromatic ring (sp<sup>2</sup> carbons).[5][6][7] More intense, sharp peaks just below 3000 cm<sup>-1</sup> arise from the C-H bonds of the ethyl side chain (sp<sup>3</sup> carbons).[7][8]
- Aromatic C=C Stretches (1600–1400 cm<sup>-1</sup>): Aromatic compounds typically show a pair of sharp bands in this region due to the stretching vibrations within the benzene ring.[5][6][7]
- C-O Stretch (1260–1050 cm<sup>-1</sup>): A strong absorption in this region is characteristic of the C-O stretching vibration in alcohols.[1][2][4] For primary alcohols like **2-(4-Chlorophenyl)ethanol**, this peak is typically found towards the lower end of the range.
- para-Substitution Pattern (860–790 cm<sup>-1</sup>): The substitution pattern on the benzene ring can be determined by analyzing the C-H out-of-plane bending vibrations in the fingerprint region.
   A strong band in this specific range is highly indicative of para-disubstitution.[9]
- C-Cl Stretch (850–550 cm<sup>-1</sup>): The presence of a medium to strong absorption band in this lower frequency region confirms the carbon-chlorine bond.[8][10][11]

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